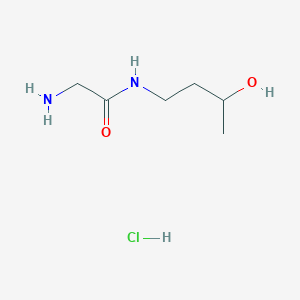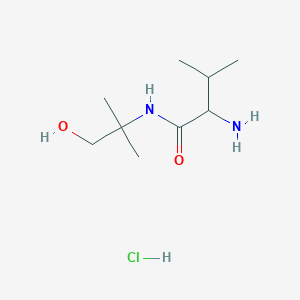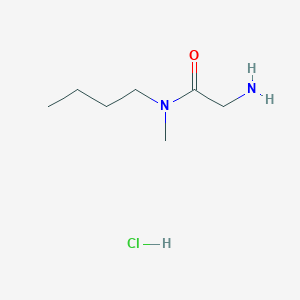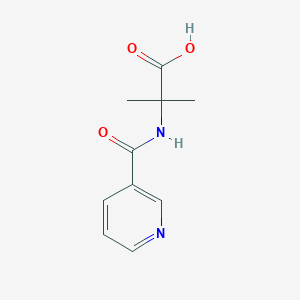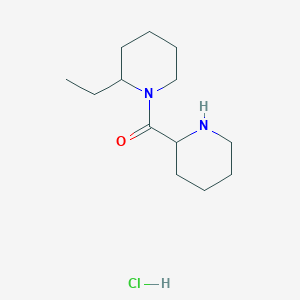
(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride
Vue d'ensemble
Description
(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a chemical compound with the molecular formula C13H25ClN2O . It has a molecular weight of 260.81 .
Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride are not fully detailed in the search results. The molecular weight is 260.80300 , but other properties such as density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique
Synthesis Techniques : The compound (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, a related compound, was synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate. This synthesis process involves amidation, Friedel-crafts acylation, and hydration, providing an overall yield of 62.4% (Zheng Rui, 2010).
Chemical Analysis and Impurity Identification : In the context of cloperastine hydrochloride, a piperidine derivative, the identification and quantification of five impurities were conducted using various chromatographic and spectral techniques (Heying Liu et al., 2020).
Toxicity Studies : Bis Mannich bases and corresponding piperidinols, including various hydrochloride salts, were assessed for toxicity using the brine shrimp bioassay. This study is important for understanding the potential toxic effects of these compounds in biological systems (H. Gul, M. Gul, E. Erciyas, 2003).
Selective Estrogen Receptor Modulator Research : A novel compound, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene hydrochloride, was synthesized and found to be a potent selective estrogen receptor modulator (SERM) with significant effects on estrogen-dependent cell proliferation (A. Palkowitz et al., 1997).
Antibacterial and Antifungal Activities : Various Naphthoquinone compounds substituted with piperidinol, piperidine, and piperazine were synthesized and evaluated for their antibacterial and antifungal activities. This highlights the potential of these compounds in the development of new antimicrobial agents (C. Ibiş et al., 2015).
Neuroprotective Activities : Aryloxyethylamine derivatives, including those with piperidinyl groups, were synthesized and evaluated for their neuroprotective effects. These compounds showed potential in protecting against glutamate-induced cell death, suggesting their usefulness in treating neurological conditions (Y. Zhong et al., 2020).
Propriétés
IUPAC Name |
(2-ethylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-2-11-7-4-6-10-15(11)13(16)12-8-3-5-9-14-12;/h11-12,14H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNFNYPXXOTQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441112.png)
![2-[(2-Hydroxyethyl)amino]nicotinic acid](/img/structure/B1441114.png)
![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441115.png)
![2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol](/img/structure/B1441117.png)
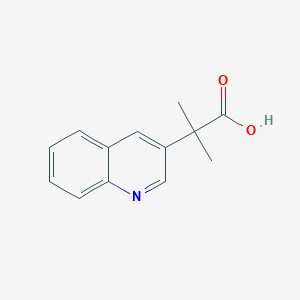
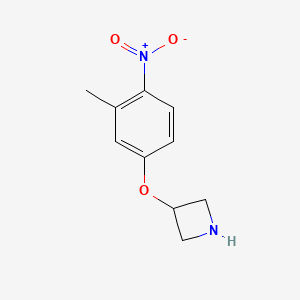
![3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441121.png)
![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)
